molecular formula C11H16N6O2 B5017194 N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No. B5017194
M. Wt: 264.28 g/mol
InChI Key: WLZLWPLHXWQKQO-UHFFFAOYSA-N
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Description

The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold is a part of various derivatives that have been studied over the past 20 years . These compounds have been utilized in a wide range of applications, including as potential high-energy cores .


Synthesis Analysis

The construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been achieved through synthetic approaches based on the reactions of the direct C-H bond functionalization .


Molecular Structure Analysis

The [1,2,5]oxadiazolo[3,4-b]pyrazine is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It exists in four regioisomeric forms .


Chemical Reactions Analysis

The reactions of 5,6-diamino- and 5,6-dihydrazinofurazano[3,4-b][yrazine that produce polycyclic or highly reactive compounds have been reviewed .


Physical And Chemical Properties Analysis

The [1,2,5]oxadiazolo[3,4-b]pyrazine is the stronger electron-withdrawing fragment as shown by electrochemical and photophysical data . All compounds are emissive in a solid-state .

properties

IUPAC Name

5-N-cyclopropyl-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c1-18-6-2-5-12-8-9(13-7-3-4-7)15-11-10(14-8)16-19-17-11/h7H,2-6H2,1H3,(H,12,14,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZLWPLHXWQKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=NON=C2N=C1NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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